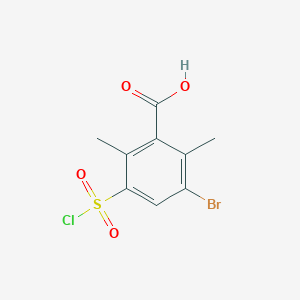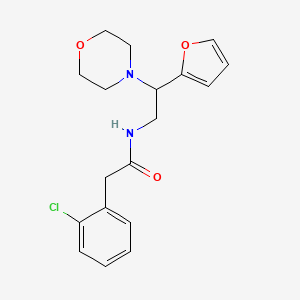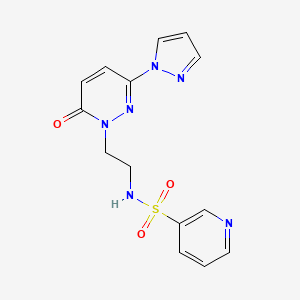
2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジベンジル-N'-(ピリジン-2-イルメチレン)ヒドラジン: は、ヒドラゾン類に属する化学化合物です。ピリジン環と2つのベンジル基に結合したヒドラジン基の存在が特徴です。
準備方法
合成経路と反応条件: N,N-ジベンジル-N'-(ピリジン-2-イルメチレン)ヒドラジンの合成は、通常、N,N-ジベンジルヒドラジンとピリジン-2-カルバルデヒドの縮合反応によって行われます。この反応は通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。生成物は、その後、再結晶またはカラムクロマトグラフィーによって精製されます .
工業的製造方法: これには、最終生成物の高収率と高純度を確保するために、反応条件の最適化、溶媒回収、および精製技術が含まれます .
化学反応の分析
反応の種類: N,N-ジベンジル-N'-(ピリジン-2-イルメチレン)ヒドラジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はヒドラジン誘導体を生成する可能性があります .
科学研究への応用
N,N-ジベンジル-N'-(ピリジン-2-イルメチレン)ヒドラジンは、いくつかの科学研究への応用があります。
科学的研究の応用
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
N,N-ジベンジル-N'-(ピリジン-2-イルメチレン)ヒドラジンがその効果を発揮する機序には、酵素や受容体などの分子標的との相互作用が含まれます。ヒドラゾン基は、金属イオンと配位結合を形成し、金属酵素の活性を影響を与えます。さらに、この化合物の構造は、酸化還元反応に参加し、細胞経路やプロセスに影響を与えます .
類似化合物の比較
類似化合物:
- N,N'-ビス(ピリジン-2-イルメチレン)ヒドラジン
- N,N'-ビス(ピリジン-2-イルメチレン)シクロヘキサン-1,4-ジアミン
- N,N'-ビス(ピリジン-2-イルメチレン)ベンゼン-1,4-ジアミン
比較: N,N-ジベンジル-N'-(ピリジン-2-イルメチレン)ヒドラジンは、ベンジル基の存在によりユニークであり、これにより親油性が向上し、生物活性が影響を受ける可能性があります。 一方、他の類似化合物では置換基が異なり、化学反応性や用途が異なります .
類似化合物との比較
- N,N’-bis(pyridin-2-ylmethylene)hydrazine
- N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine
- N,N’-bis(pyridin-2-ylmethylene)benzene-1,4-diamine
Comparison: N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is unique due to the presence of benzyl groups, which can enhance its lipophilicity and influence its biological activity. In contrast, other similar compounds may have different substituents, affecting their chemical reactivity and applications .
特性
IUPAC Name |
N-benzyl-1-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXKRUCFNUYSKI-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)
![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)
![4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3002202.png)
methanone](/img/structure/B3002207.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)


![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)



